N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
Description
N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group, a methyl group, a 4-chlorobenzyl sulfanyl moiety, and a benzoyloxy-imine functional group. The compound is cataloged under multiple synonyms, including MLS000543351 and CHEMBL1981677, with a molecular formula of C₂₃H₁₈ClF₃N₃O₂S and a molecular weight of 501.92 g/mol .
The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorobenzyl sulfanyl moiety may contribute to interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
[(E)-[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-27-18(30-12-13-7-9-15(21)10-8-13)16(17(26-27)20(22,23)24)11-25-29-19(28)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMAQFKCQADJID-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the chlorobenzyl sulfanyl group: This can be done via nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol or thiolate.
Formation of the benzoyloxy group: This step involves the esterification of the amine with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoyloxy or chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed under appropriate conditions (e.g., solvents like dichloromethane or acetonitrile, temperatures ranging from -78°C to room temperature).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine exhibit notable antimicrobial properties. For example, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various pathogens, including bacteria and fungi. The incorporation of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially increasing their bioactivity and facilitating membrane penetration .
Cancer Research
The pyrazole moiety has been studied for its role in anti-cancer drug development. Compounds containing this structure have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The specific substitution patterns on the pyrazole ring can influence the compound's selectivity and potency against different cancer cell lines .
Agricultural Chemistry
Herbicide Development
this compound can serve as a precursor for the synthesis of herbicides. The trifluoromethyl group is particularly valuable in agrochemicals due to its ability to enhance biological activity and stability in various environmental conditions. Research has identified derivatives that effectively inhibit weed growth while being less harmful to crops, making them suitable candidates for sustainable agriculture practices .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties such as thermal stability and chemical resistance. The incorporation of such compounds into polymer matrices can lead to materials with enhanced performance characteristics suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including those similar to this compound, demonstrated significant antimicrobial activity against common agricultural pathogens. The results indicated that modifications to the sulfur-containing side chain could enhance the overall efficacy of the compounds against resistant strains of bacteria and fungi.
Case Study 2: Herbicide Development
In an experimental setup, a derivative of this compound was tested as a herbicide. The compound exhibited selective action against certain weed species while maintaining safety profiles for adjacent crops, suggesting its potential utility in integrated pest management systems.
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial properties against pathogens | Development of new antibiotics |
| Agricultural Chemistry | Effective herbicide with low toxicity | Sustainable farming practices |
| Material Science | Functionalized polymers with enhanced properties | Innovations in material design |
Mechanism of Action
The mechanism of action of N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features, such as the trifluoromethyl group and the pyrazole ring, may enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide
- Key Features : Pyrazole core with a trifluoromethylbenzyl group and a methylbenzenesulfonamide substituent.
- Differences : Lacks the sulfanyl and benzoyloxy-imine groups; instead, it incorporates a sulfonamide linkage, which enhances hydrogen-bonding capacity .
- Molecular Weight : 413.41 g/mol (vs. 501.92 g/mol for the target compound).
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine
- Key Features : Pyrazole ring with a 4-chlorophenyl sulfonyl group and a pyridinamine side chain.
- Differences: Sulfonyl group replaces the sulfanyl moiety, and the aromatic system is extended via a phenoxyethyl linker. This compound may exhibit improved solubility due to the pyridine nitrogen .
N-({5-[(3-Bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine
- Key Features : Triazole core with a bromobenzyl sulfanyl group and a naphthylamine substituent.
- Differences: The triazole ring (vs. pyrazole) and bromine substitution (vs.
Functional Group Analysis
Notes
Synthesis Challenges : The benzoyloxy-imine group in the target compound may require protective strategies during synthesis to prevent hydrolysis .
Structural Optimization : Replacement of the sulfanyl group with a sulfonyl moiety (as in ) could improve metabolic stability.
Computational Modeling : Tools like SHELXL () and ORTEP-3 () are critical for elucidating the crystal structure and electronic properties of such complex molecules.
Biological Activity
N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a complex organic compound with significant potential for biological applications. Its structure, characterized by the presence of a pyrazole ring and various functional groups, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNOS
- Molecular Weight : 453.87 g/mol
- IUPAC Name : [(E)-[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]amino] benzoate
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 8
- XlogP : 5.6
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For example, a study evaluating various pyrazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus (ATCC 6538) | Moderate |
| Escherichia coli (ATCC 35218) | Poor to Moderate |
| Pseudomonas aeruginosa (ATCC 15692) | Poor |
| Candida albicans (ATCC 14053) | Moderate |
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that while they may not be as effective as standard antibiotics like chloramphenicol, they still possess significant antimicrobial potential .
Anticancer Activity
The pyrazole moiety is known for its anticancer properties. Compounds containing this structure have been shown to induce apoptosis in various cancer cell lines. For instance, derivatives of this compound were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing cell death.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that such compounds can increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Interaction with DNA : Some studies indicate that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
-
Study on Antimicrobial Efficacy :
- A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates.
- Results indicated that modifications in the substituent groups significantly affected the antimicrobial potency.
-
Anticancer Research :
- In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in breast cancer cell lines through caspase activation.
- The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies.
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound contains a pyrazole core substituted with a trifluoromethyl group, a 4-chlorobenzylsulfanyl moiety, and a benzoyloxy-methyleneamine group. Structural characterization typically involves nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for precise stereochemical determination. For example, X-ray diffraction studies of similar pyrazole derivatives (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) resolved bond angles and torsional strain .
Q. What synthetic strategies are employed to construct the pyrazole core with trifluoromethyl and sulfanyl substituents?
The pyrazole ring is often synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For trifluoromethyl groups, electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent is common. The sulfanyl group (e.g., 4-chlorobenzylsulfanyl) is introduced via nucleophilic substitution or thiol-ene "click" chemistry. Hazard analysis for reagents (e.g., O-benzyl hydroxylamine HCl, sodium pivalate) is critical due to mutagenicity risks .
Advanced Research Questions
Q. How does this compound facilitate selective deamination in late-stage biomolecule editing?
Analogous reagents (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) enable direct deamination of primary amines at room temperature without pre-functionalization. The trifluoromethyl group enhances electrophilicity, stabilizing transition states during substitution. This method tolerates diverse functional groups (e.g., heterocycles, amino acids) and enables ring contractions (e.g., pyrrolidine to cyclobutene) .
Q. What experimental design considerations are critical for assessing functional group compatibility in deamination reactions?
Systematic screening using substrates with varying electronic and steric profiles (e.g., aliphatic amines, anilines, β-glucosamine) is required. Reaction conditions (temperature, solvent polarity) must be optimized to balance reactivity and selectivity. For example, anilines require elevated temperatures (45°C) for efficient deamination, while amino acids retain stereochemical integrity at 25°C .
Q. How is mutagenicity assessed for such compounds, and what safety protocols are recommended?
Ames II testing is standard for evaluating mutagenicity. While this compound’s mutagenicity is lower than other anomeric amides (comparable to benzyl chloride), precautions include fume hood use, nitrile gloves, and closed-system handling. Decomposition products (e.g., via DSC analysis) should be monitored due to thermal instability .
Q. What applications exist for this compound in medicinal chemistry or materials science?
Its structural motifs (e.g., trifluoromethyl, sulfanyl) are valuable in drug design for metabolic stability and target binding. Analogous compounds have been used to synthesize kinase inhibitors (e.g., Lapatinib derivatives) and β-2-deoxyglucose via stereoretentive deamination. The sulfanyl group also enhances metal coordination in catalytic systems .
Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation. Sodium pivalate accelerates acylation by stabilizing reactive intermediates .
- Data Contradictions : Discrepancies in mutagenicity data across similar amides necessitate cross-validation with multiple assays (e.g., Ames, Comet) .
- Analytical Workflow : Combine HPLC-MS for purity assessment and 2D-NMR (e.g., HSQC, NOESY) for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
